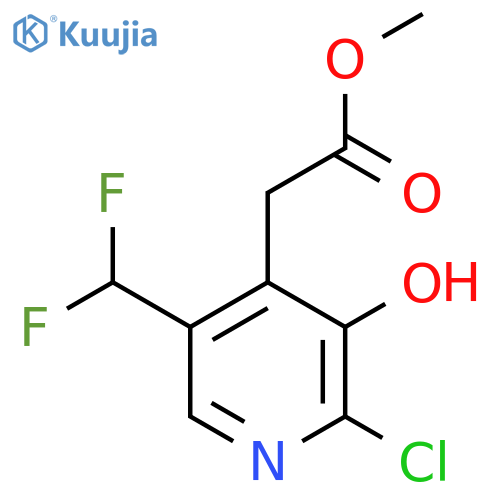

Cas no 1804462-20-1 (Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

1804462-20-1 structure

商品名:Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate

CAS番号:1804462-20-1

MF:C9H8ClF2NO3

メガワット:251.614528656006

CID:4869905

Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate

-

- インチ: 1S/C9H8ClF2NO3/c1-16-6(14)2-4-5(9(11)12)3-13-8(10)7(4)15/h3,9,15H,2H2,1H3

- InChIKey: ODAVTNNIFIYQNA-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(CC(=O)OC)=C(C=N1)C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049667-1g |

Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate |

1804462-20-1 | 97% | 1g |

$1,549.60 | 2022-04-02 |

Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1804462-20-1 (Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量